molecular formula C22H26N2O4 B12381494 methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

Cat. No.: B12381494
M. Wt: 382.5 g/mol
InChI Key: FGSDKFHHOWCXOD-OPTQDJKLSA-N
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Description

Methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[96119,1501,903,8012,17]nonadeca-3,5,7-triene-19-carboxylate is a complex organic compound with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the hexacyclic core, introduction of functional groups, and final esterification. Common synthetic routes may include:

    Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Introduction of the methoxymethyl and ethylidene groups through selective reactions.

    Esterification: Final esterification step to form the methyl ester.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Oxidation of specific functional groups to form new derivatives.

    Reduction: Reduction reactions to modify the oxidation state of certain atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: May interact with enzymes, receptors, or other proteins.

    Pathways: Involvement in signaling pathways, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate: Unique due to its specific functional groups and hexacyclic structure.

    Other Hexacyclic Compounds: Similar compounds with different substituents or functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its hexacyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17-,18-,19?,21-,22-/m0/s1

InChI Key

FGSDKFHHOWCXOD-OPTQDJKLSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(N(C6=CC=CC=C64)COC)O[C@H]2C5)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC

Origin of Product

United States

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